2,2',2''-Nitrilotrisethanol formate
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Overview
Description
2,2’,2’'-Nitrilotrisethanol formate is a chemical compound that belongs to the class of triethanolamines. It is a colorless, viscous liquid with a mild ammoniacal odor. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,2’'-Nitrilotrisethanol formate can be synthesized through the reaction of ethylene oxide with aqueous ammonia. The reaction conditions, such as temperature and pressure, can be adjusted to control the ratio of the products, which include ethanolamine, diethanolamine, and triethanolamine .
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-Nitrilotrisethanol formate involves the use of large-scale reactors where ethylene oxide and ammonia are reacted under controlled conditions. The resulting mixture is then purified to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-Nitrilotrisethanol formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2,2’,2’'-Nitrilotrisethanol formate has a wide range of applications in scientific research:
Chemistry: It is used as a buffer and emulsifier in various chemical reactions and formulations.
Biology: It serves as a stabilizing agent in biological assays and experiments.
Medicine: It is used in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: It is employed in the production of surfactants, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2’,2’'-Nitrilotrisethanol formate involves its ability to neutralize fatty acids, adjust and buffer pH levels, and solubilize oils and other ingredients that are not completely soluble in water. This makes it an effective emulsifier and stabilizer in various formulations .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler amine with one hydroxyl group.
Diethanolamine: An intermediate compound with two hydroxyl groups.
Triethanolamine: The parent compound with three hydroxyl groups.
Uniqueness
2,2’,2’'-Nitrilotrisethanol formate is unique due to its specific combination of three hydroxyl groups and a formate group, which imparts distinct chemical properties and reactivity compared to its simpler counterparts .
Properties
CAS No. |
24794-58-9 |
---|---|
Molecular Formula |
C6H15NO3.CH2O2 C7H17NO5 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;formic acid |
InChI |
InChI=1S/C6H15NO3.CH2O2/c8-4-1-7(2-5-9)3-6-10;2-1-3/h8-10H,1-6H2;1H,(H,2,3) |
InChI Key |
GTFYTIZAGLSUNG-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C(=O)O |
physical_description |
Liquid |
Origin of Product |
United States |
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